

Imprime PGG: An Immunomodulatory Adjunct in Oncology

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A Comparative Review of Preclinical and Clinical Findings

Imprime PGG is a soluble yeast-derived β -1,3/1,6-glucan under investigation as an immunomodulatory agent in oncology. It is designed to act as a Pathogen-Associated Molecular Pattern (PAMP), activating the innate immune system to enhance the efficacy of other anti-cancer therapies. This guide provides a comprehensive review of Imprime PGG, comparing its performance with alternative therapeutic strategies, supported by available experimental data.

Mechanism of Action: A Tripartite Immune Engagement

Imprime PGG's mechanism of action is contingent on a multi-step process that bridges innate and adaptive immunity. It leverages the host's pre-existing anti- β -glucan antibodies (ABA) to initiate a coordinated anti-tumor response.

- Immune Complex Formation: Upon intravenous administration, Imprime PGG binds to naturally occurring anti-β-glucan antibodies (ABA) in the bloodstream, forming an immune complex.[1][2]
- Complement Activation: This immune complex activates the classical complement pathway, leading to the opsonization of the complex with complement fragments, notably iC3b.[1][2]



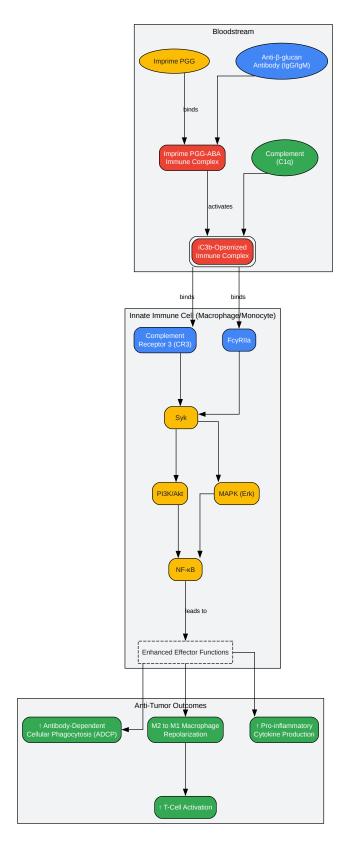




- Innate Cell Priming: The opsonized Imprime PGG-ABA complex then binds to innate immune cells, primarily neutrophils, monocytes, and macrophages, through a dual-receptor engagement of Complement Receptor 3 (CR3) and Fcy Receptor IIa (FcyRIIa).[1] This dual binding primes these cells, enhancing their anti-tumor functions.
- Enhanced Effector Function: Primed innate immune cells exhibit enhanced anti-tumor activity, including antibody-dependent cellular phagocytosis (ADCP) and the repolarization of immunosuppressive M2-like tumor-associated macrophages (TAMs) to a pro-inflammatory M1-like phenotype.
- Adaptive Immune Response: The activation of innate immunity and reprogramming of the tumor microenvironment are proposed to lead to an enhanced anti-tumor T-cell response.

Below is a diagram illustrating the proposed signaling pathway of Imprime PGG.





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Caption: Signaling pathway of Imprime PGG.



Clinical Performance: A Literature Comparison

Imprime PGG has been evaluated in several clinical trials, primarily as a combination therapy. Here, we compare the outcomes of key trials with those of standard-of-care or comparator therapies.

Non-Small Cell Lung Cancer (NSCLC)

A randomized Phase II study (NCT00874848) evaluated Imprime PGG in combination with cetuximab, carboplatin, and paclitaxel as a first-line treatment for advanced NSCLC.

Trial (NCT00874848)	Imprime PGG + Cetuximab/Chemo (n=60)	Cetuximab/Chemo (Control) (n=30)
Objective Response Rate (ORR)	47.8% (Investigator reviewed)	23.1% (Investigator reviewed)
p-value	0.0468	-

Data summarized from a Phase II study in advanced NSCLC.

In a Phase Ib/II single-arm trial (BTCRC LUN 15-017), Imprime PGG was combined with the anti-PD-1 antibody pembrolizumab in patients with advanced NSCLC who had previously progressed on anti-PD-1/PD-L1 therapies.

Trial (BTCRC LUN 15-017)	Imprime PGG + Pembrolizumab (n=30)	Historical Pembrolizumab Monotherapy
Objective Response Rate (ORR)	10%	~6-11% (in similar populations)
Median Progression-Free Survival (PFS)	2.6 months	~2 months
Median Overall Survival (OS)	Not Reported	~7-8 months

Data from the BTCRC LUN 15-017 trial are presented alongside historical data for pembrolizumab monotherapy in previously treated NSCLC for context.



Metastatic Triple-Negative Breast Cancer (mTNBC)

The IMPRIME 1 study, a Phase II single-arm trial, assessed Imprime PGG in combination with pembrolizumab in patients with heavily pretreated, chemo-refractory mTNBC.

Trial (IMPRIME 1)	Imprime PGG + Pembrolizumab (n=44)	Historical Pembrolizumab Monotherapy
Objective Response Rate (ORR)	15.9%	~5-6%
Disease Control Rate (DCR) >24 weeks	25%	Not consistently reported
Median Overall Survival (OS)	16.4 months	~9 months

IMPRIME 1 data are compared with historical outcomes for pembrolizumab monotherapy in similar patient populations.

Metastatic Colorectal Cancer (mCRC)

A Phase II study evaluated Imprime PGG with cetuximab in patients with KRAS-mutant mCRC, a population where cetuximab monotherapy has limited efficacy.

Trial	Imprime PGG + Cetuximab (n=18)	Historical Cetuximab Monotherapy
Objective Response Rate (ORR)	5.6% (1 Partial Response)	<1%
Median Overall Survival (OS)	6.6 months	~4-6 months

This single-arm study showed modest activity, providing proof-of-concept for immune activation in a typically non-responsive tumor type.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.



In Vitro Macrophage Repolarization Assay

Objective: To determine the ability of Imprime PGG to repolarize human M2-like macrophages to an M1-like phenotype.

Protocol:

- Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll density gradient centrifugation. CD14+ monocytes are then enriched by magnetic bead separation.
- Macrophage Differentiation: Enriched monocytes are cultured for 6 days in media supplemented with M-CSF to differentiate them into M2-like macrophages.
- Imprime PGG Treatment: Differentiated M2 macrophages are treated with Imprime PGG (typically 25 μg/mL) or a vehicle control for a specified period (e.g., 24-48 hours).
- Phenotypic Analysis: Macrophage polarization is assessed by flow cytometry, staining for M1 markers (e.g., CD80, CD86, HLA-DR) and M2 markers (e.g., CD163, CD206).
- Functional Analysis: The functional capacity of the repolarized macrophages is assessed by their ability to stimulate T-cell proliferation in a co-culture assay.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

Objective: To measure the enhancement of macrophage-mediated phagocytosis of tumor cells by Imprime PGG in the presence of a tumor-targeting antibody.

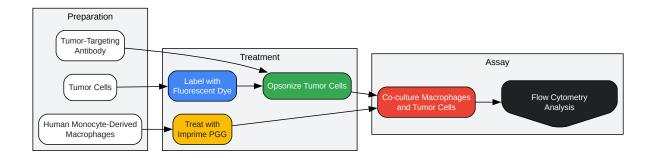
Protocol:

- Macrophage Preparation: Human monocyte-derived macrophages are prepared as described above.
- Tumor Cell Labeling: Target tumor cells (e.g., a cancer cell line expressing the target antigen) are labeled with a fluorescent dye (e.g., CFSE).



- Opsonization: Labeled tumor cells are opsonized with a tumor-targeting monoclonal antibody (e.g., cetuximab).
- Co-culture: Macrophages are pre-treated with Imprime PGG or vehicle control, and then cocultured with the opsonized, fluorescently labeled tumor cells.
- Phagocytosis Measurement: After incubation, the percentage of macrophages that have phagocytosed the fluorescent tumor cells is quantified by flow cytometry.

The experimental workflow for a typical in vitro ADCP assay is depicted below.



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Caption: Workflow for an ADCP assay.

Conclusion

Imprime PGG is an immunomodulatory agent that has demonstrated the ability to activate innate immune cells and enhance the efficacy of various anti-cancer therapies in preclinical models. Clinical data, particularly in combination with checkpoint inhibitors and monoclonal antibodies, have shown promising signals of activity, sometimes exceeding historical benchmarks for monotherapies in heavily pretreated patient populations. The mechanism, which relies on the formation of an immune complex and subsequent priming of innate effector cells, provides a rationale for its use in combination with antibody-based cancer treatments.



Further randomized controlled trials are necessary to definitively establish the clinical benefit of adding Imprime PGG to standard-of-care regimens.

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